molecular formula C18H20N4OS2 B14961897 2-(ethylsulfanyl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B14961897
M. Wt: 372.5 g/mol
InChI Key: SIYRNGZYYLZIEM-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes both ethylsulfanyl and methylsulfanyl groups attached to a triazoloquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps. The synthetic route often starts with the preparation of the triazoloquinazoline core, followed by the introduction of the ethylsulfanyl and methylsulfanyl groups. Common reagents used in these reactions include various alkylating agents and sulfur-containing compounds. The reaction conditions usually involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Chemical Reactions Analysis

2-(ethylsulfanyl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.

Common reagents for these reactions include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazoloquinazoline core. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Molecular docking studies have suggested that the compound can fit into the active sites of certain enzymes, forming hydrogen bonds and other interactions that inhibit enzyme activity .

Comparison with Similar Compounds

Similar compounds to 2-(ethylsulfanyl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives and related heterocyclic compounds. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethylsulfanyl and methylsulfanyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4OS2

Molecular Weight

372.5 g/mol

IUPAC Name

2-ethylsulfanyl-9-(4-methylsulfanylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H20N4OS2/c1-3-25-18-20-17-19-13-5-4-6-14(23)15(13)16(22(17)21-18)11-7-9-12(24-2)10-8-11/h7-10,16H,3-6H2,1-2H3,(H,19,20,21)

InChI Key

SIYRNGZYYLZIEM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=C(C=C4)SC

Origin of Product

United States

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